D942, also known as 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, is a small molecule compound that acts as a direct activator of adenosine monophosphate-activated protein kinase (AMPK). [] AMPK is a crucial cellular energy sensor that maintains energy homeostasis under conditions of nutrient stress. [] By activating AMPK, D942 influences a wide range of cellular processes related to energy metabolism, cell growth, and survival. Research on D942 primarily focuses on its potential therapeutic applications for conditions like cancer, diabetes, and myocardial ischemia-reperfusion injury.
Future Directions
Structure-activity relationship studies: Investigating the structure-activity relationship of D942 can help identify modifications that improve its potency and selectivity for different AMPK isoforms. []
Related Compounds
D942, also known as 5-(3-(4-(2-(4-fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, is a small molecule compound that has been shown to activate adenosine monophosphate-activated protein kinase (AMPK) [, ].
D768
Compound Description: D768 is an inactive derivative of D942. While its exact structure is not provided in the research, it is used as a negative control in affinity purification experiments to identify the specific binding partners of D942 [].
Curcumin
Compound Description: Curcumin is a natural polyphenol derived from turmeric with known anti-inflammatory and antioxidant properties. In the context of the provided research, curcumin is shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway [].
Relevance: Curcumin's relevance to D942 stems from their shared ability to modulate autophagy, a cellular process crucial for degrading and recycling cellular components. While D942 promotes autophagy by activating AMPK, curcumin achieves this by inhibiting mTOR, a negative regulator of autophagy []. The study highlights the potential synergistic cardioprotective effects of combining D942 and curcumin, suggesting their combined use could be a promising therapeutic strategy for myocardial ischemia/reperfusion injury [].
Metformin
Compound Description: Metformin is a widely prescribed antidiabetic drug belonging to the biguanide class. It is known to activate AMPK [, , , , , , ] and has been studied for its potential in treating various conditions, including diabetes, cancer, and polycystic ovary syndrome.
Compound Description: AICAR is a cell-permeable adenosine analog that activates AMPK [, , , , , , , , , , , ]. It is frequently used in research to study the downstream effects of AMPK activation.
R481
Compound Description: R481 is a brain-permeable AMPK activator. Studies using R481 have shown that it can increase glucose levels by activating the autonomic nervous system and amplify the counterregulatory response to hypoglycemia in rats [].
SBI-0206965
Compound Description: SBI-0206965 is an AMPK inhibitor []. It is used in research to block the activity of AMPK and study the downstream consequences of inhibiting this kinase.
SC4
Compound Description: SC4 is an AMPK activator with a tendency for α2-selectivity, meaning it preferentially activates AMPK complexes containing the α2 subunit []. It is used as a starting point for developing more selective AMPK activators.
Relevance: SC4 is structurally related to D942, specifically regarding its 2-hydroxybiphenyl group []. Understanding how modifications to this group affect AMPK activity and selectivity, as explored with SC4 analogs, can inform the development of D942 derivatives with improved potency and selectivity for specific AMPK isoforms.
MSG010
Compound Description: MSG010 is an analog of SC4, modified at the 2-hydroxyphenyl group with a polar-substituted cyclohexene-based probe []. It is a potent AMPK activator but lacks the α2-selectivity of SC4.
MSG011
Compound Description: MSG011, similar to MSG010, is an analog of SC4 modified at the 2-hydroxyphenyl group with a polar-substituted cyclohexene-based probe []. It acts as a potent pan-AMPK activator, demonstrating significant potency in activating AMPK complexes, including α2β2γ1 [].
MK-8722
Compound Description: MK-8722 is a pan-AMPK activator [], known for its ability to activate a broad range of AMPK complexes.
A769662
Compound Description: A769662 is a direct AMPK activator that binds to the ADaM site on the AMPKβ1 subunit [, , , , , ]. It is known for its potent activation of AMPK and its ability to inhibit voltage-gated sodium channels, potentially contributing to its analgesic properties [].
Relevance: Comparing A769662 and D942 reveals diverse pharmacological profiles despite their shared ability to activate AMPK. While D942 primarily shows promise in cardioprotection and modulating autophagy, A769662 exhibits additional analgesic properties due to its direct interaction with voltage-gated sodium channels []. This difference underscores the diverse pharmacological activities possible even within a class of compounds targeting the same enzyme.
PT1
Compound Description: PT1 is an AMPK activator structurally dissimilar to A769662. It is known to reduce nerve growth factor (NGF)-induced neuronal hyperexcitability but, unlike A769662, does not directly block voltage-gated sodium channels [].
L-165,041
Compound Description: L-165,041 is a peroxisome proliferator-activated receptor δ (PPARδ) agonist []. PPARδ agonists are known to regulate lipid and glucose metabolism and have shown potential in treating metabolic disorders.
Relevance: Although not a direct AMPK activator like D942, L-165,041's relevance lies in its similar ability to reverse the inhibitory effect of interleukin-6 (IL-6) on erythropoietin receptor (EpoR) expression in erythroid progenitor cells []. This shared effect, despite targeting different pathways, suggests potential crosstalk between AMPK and PPARδ signaling in regulating EpoR expression. Further research could explore the potential synergistic effects of combining D942 with PPARδ agonists like L-165,041 in treating conditions related to erythropoiesis.
HybriMore
Compound Description: HybriMore is a commercially available AMPK activator []. It is a complex mixture, and its exact composition is proprietary.
Relevance: HybriMore's relevance to D942 stems from its use as an AMPK activator in a study investigating the regulation of EpoR expression []. Although its specific mechanism of action and composition remain unclear, its comparison with D942 in this context provides a broader perspective on the potential of different AMPK activators in modulating EpoR expression and influencing erythropoiesis.
Compound C
Compound Description: Compound C, also known as Dorsomorphin, is a widely used pharmacological inhibitor of AMPK [, , , , , , ].
Piceatannol
Compound Description: Piceatannol is a naturally occurring stilbenoid compound found in grapes, berries, and other plants. It is known to activate AMPK [].
Relevance: Piceatannol's relevance to D942 is rooted in their shared ability to activate AMPK and induce fetal hemoglobin (HbF) in hematopoietic stem and progenitor cells (HSPCs) derived from patients with sickle cell disease []. This shared effect suggests that both compounds could be potential therapeutic candidates for treating hemoglobinopathies.
AraA (Adenine-9-b-D-arabinofuranoside)
Compound Description: AraA is a purine nucleoside analog that acts as an AMPK inhibitor []. It is primarily known for its antiviral properties and is used to treat viral infections.
Relevance: AraA's relevance to D942 lies in its use as an AMPK inhibitor in a study investigating the protective effects of AMPK activation against renal ischemia-reperfusion injury []. While D942 preconditioning showed promising results in reducing kidney damage, co-administration of AraA attenuated these protective effects []. This finding confirms that the observed renal protection by D942 is indeed mediated through AMPK activation.
PF-06409577
Compound Description: PF-06409577 is a direct and selective activator of the AMPK β1 isoform [].
RA089
Compound Description: RA089 is a direct AMPK activator that binds to both β1 and β2 isoforms [].
Hernandezine
Compound Description: Hernandezine is a natural product that acts as a novel AMPK activator []. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in macrophages, suggesting potential anti-inflammatory effects [].
Relevance: Hernandezine and D942 both activate AMPK but exhibit distinct downstream effects. While D942 primarily demonstrates cardioprotective properties and influences autophagy, hernandezine showcases anti-inflammatory properties by inhibiting TNFα production []. This difference emphasizes the diverse downstream consequences achievable through AMPK activation, highlighting the need for further research to explore the unique pharmacological profiles of different AMPK activators like D942.
SR04
Compound Description: SR04 is a synthetic small molecule that acts as a potent and selective AMPK activator []. It is being investigated for its potential in treating various diseases, including cancer and metabolic disorders.
Relevance: SR04's relevance to D942 lies in their shared identity as AMPK activators, and their potential application in cancer treatment. While D942 is investigated for its cardioprotective effects and influence on autophagy, SR04, in combination with baicalein, shows promise in inhibiting endometrial cancer cell proliferation []. This difference highlights the potential of AMPK activators as therapeutic targets in diverse therapeutic areas and emphasizes the need for further research to explore the specific applications of D942 in cancer treatment.
Phenformin
Compound Description: Phenformin is a biguanide compound, similar to metformin, that acts as an AMPK activator [, ]. It was previously used as an antidiabetic drug but is now withdrawn from the market in many countries due to a rare but severe side effect called lactic acidosis.
Sources and Classification
AMPK is a heterotrimeric enzyme composed of three subunits: a catalytic alpha subunit, a regulatory beta subunit, and a nucleotide-sensing gamma subunit. Each of these subunits has multiple isoforms (alpha1, alpha2, beta1, beta2, gamma1, gamma2, gamma3), allowing for the formation of various combinations that can affect the enzyme's activity and specificity for different metabolic pathways. The primary sources of AMPK activators include natural compounds (e.g., resveratrol, berberine) and synthetic drugs (e.g., A-769662, MK-8722) .
Synthesis Analysis
The synthesis of AMPK activators varies depending on the compound. For instance:
FA5, a novel AMPK activator, is synthesized through a multi-step process involving the reaction of 3-amino-5-phenylbenzofuran-2-carboxamide with various reagents in organic solvents. The synthesis involves cyclization and palladium-catalyzed coupling reactions, yielding the final product with a moderate yield of 56% .
A-769662, another well-studied synthetic activator, is synthesized using methods that typically involve the modification of existing chemical scaffolds to enhance their binding affinity for AMPK .
These synthesis processes often require careful control of reaction conditions such as temperature, time, and solvent choice to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of AMPK is characterized by its heterotrimeric nature:
Alpha Subunit: Contains the kinase domain responsible for catalytic activity. The activation loop within this domain plays a pivotal role in enzyme regulation.
Beta Subunit: Features a carbohydrate-binding module that allows AMPK to sense glycogen levels.
Gamma Subunit: Comprises four cystathionine β-synthase domains that bind adenine nucleotides (AMP, ADP, ATP) at specific sites (Sites 1–4), which are critical for allosteric regulation .
Crystallographic studies have revealed that binding of AMP to these sites induces conformational changes that activate the kinase domain by relieving autoinhibition from the alpha subunit .
Chemical Reactions Analysis
AMPK activation involves several key chemical reactions:
Phosphorylation: The phosphorylation of threonine 172 in the activation loop of the alpha subunit is essential for full activation. This phosphorylation is catalyzed by upstream kinases such as liver kinase B1 and calcium/calmodulin-dependent protein kinase kinase β .
Allosteric Activation: Binding of AMP or ADP at the gamma subunit enhances the phosphorylation state of threonine 172 while preventing its dephosphorylation by protein phosphatases .
Direct Activation by Small Molecules: Compounds like A-769662 stabilize interactions between the kinase domain and regulatory subunits, promoting a conformation conducive to enzymatic activity .
Mechanism of Action
The mechanism through which AMPK activators exert their effects can be summarized as follows:
Allosteric Activation: Upon binding AMP or ADP at designated sites on the gamma subunit, conformational changes occur that relieve autoinhibition from the alpha subunit's autoinhibitory domain. This allows for increased accessibility to threonine 172 for phosphorylation .
Direct Binding: Small molecule activators bind to specific pockets on the AMPK complex (e.g., Allosteric Drug and Metabolite site) that facilitate further stabilization of active conformations .
This dual mechanism ensures that AMPK can respond effectively to both intracellular energy status and external metabolic signals.
Physical and Chemical Properties Analysis
The physical and chemical properties of AMPK activators vary widely based on their molecular structure:
Solubility: Many small molecule activators are designed to be soluble in aqueous environments to facilitate cellular uptake.
Stability: Compounds must maintain stability under physiological conditions to ensure effective action within cells.
Binding Affinity: The effectiveness of an AMPK activator is often measured by its binding affinity for the enzyme, which can be influenced by structural modifications during synthesis.
For example, A-769662 has been shown to have favorable binding characteristics due to its ability to interact with both the catalytic domain and regulatory subunits .
Applications
AMPK activators have significant scientific applications across various fields:
Metabolic Disorders: They are being explored as potential treatments for conditions such as type 2 diabetes and obesity due to their role in enhancing glucose uptake and fatty acid oxidation .
Cancer Therapy: Given their ability to regulate cell growth and metabolism, certain AMPK activators are being investigated for their potential use in cancer treatment strategies.
Neuroprotection: Research indicates that activating AMPK may provide protective effects against neurodegenerative diseases by enhancing mitochondrial function and reducing oxidative stress .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Apremilast, (+/-)-, also known as Otezla, is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4). Apremilast is effective in the treatment of psoriatic arthritis.
Apricitabine has been used in trials studying the treatment of HIV Infections. Apricitabine is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. Apricitabine is effective against nucleoside-resistant HIV.
Aprikalim is a potent, specific, and selective opener of ATP-sensitive K+ (KATP) channels. Aprikalim affords cardioprotection and at higher doses also causes peripheral or coronary vasodilatation.
Aprepitant is a morpholine-based antiemetic, which is or the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. It has a role as an antidepressant, an antiemetic, a peripheral nervous system drug, a neurokinin-1 receptor antagonist and a substance P receptor antagonist. It is a member of triazoles, a member of morpholines, a cyclic acetal and a member of (trifluoromethyl)benzenes. Aprepitant, an antiemetic, is a substance P/neurokinin 1 (NK1) receptor antagonist which, in combination with other antiemetic agents, is indicated for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. Aprepitant has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, the targets of existing therapies for chemotherapy-induced nausea and vomiting (CI NV). Aprepitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of aprepitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 3A4 Inducer. Aprepitant and its prodrug fosaprepitant are antiemetic agents that are used to prevent cancer chemotherapy related nausea and vomiting. Both aprepitant and fosaprepitant are associated with a low rate of serum enzyme elevations after treatment which are similar to rates with comparator therapies, and neither agent has been clearly linked to cases of clinically apparent liver injury with jaundice. Aprepitant is a small molecule, high-affinity substance P antagonist (SPA) with antiemetic activity. Crossing the blood brain barrier, aprepitant binds selectively to the human substance P/neurokinin 1 receptor in the central nervous system (CNS), thereby inhibiting receptor binding of endogenous substance P and substance P-induced emesis. This agent has little or no affinity for serotonin type 3 (5-HT3), dopamine, and corticosteroid receptors. A morpholine neurokinin-1 (NK1) receptor antagonist that is used in the management of nausea and vomiting caused by DRUG THERAPY, and for the prevention of POSTOPERATIVE NAUSEA AND VOMITING. See also: Fosaprepitant (active moiety of); Fosaprepitant Dimeglumine (active moiety of).
RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.
Aprobarbital is a member of the class of barbiturates that is pyrimidine-2,4,6(1H,3H,5H)-trione substituted by an isopropyl and a prop-1-en-3-yl group at position 5. Aprobarbital is a barbiturate derivative synthesized in the 1920s by Ernst Preiswerk. It was determined that the substance was capable of demonstrating sedative, hypnotic, and anticonvulsant effects. A primary treatment indicated for the use of aprobarbital was subsequently insomnia. Aprobarbital was never as widely used as more common barbiturate derivatives such as phenobarbital and is now rarely prescribed.